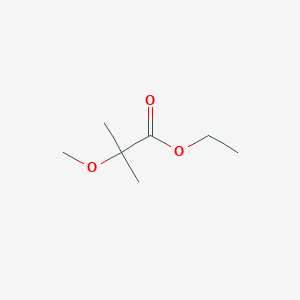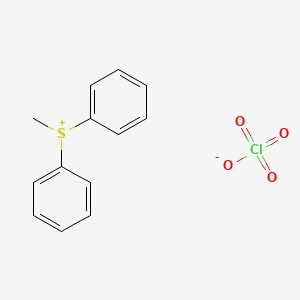
Methyl(diphenyl)sulfanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)sulfanium perchlorate is a chemical compound with the molecular formula C13H13ClO4S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)sulfanium perchlorate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of perchloric acid. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenyl sulfide, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields diphenyl sulfide.
Substitution: Results in the formation of new sulfonium salts with different substituents.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)sulfanium perchlorate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl(diphenyl)sulfanium perchlorate involves the formation of sulfonium ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Attack: The sulfonium ylide can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Cycloaddition Reactions: The ylide can undergo cycloaddition reactions to form cyclic compounds, which are valuable in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl(diphenyl)sulfanium perchlorate can be compared with other sulfonium salts such as:
Diphenylmethylsulfonium tetrafluoroborate: Similar in structure but with a different counterion (tetrafluoroborate instead of perchlorate).
Triphenylsulfonium chloride: Contains three phenyl groups instead of two phenyl groups and one methyl group.
Dimethylsulfonium methyl sulfate: Contains two methyl groups and one sulfonium group.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
10504-64-0 |
|---|---|
Molekularformel |
C13H13ClO4S |
Molekulargewicht |
300.76 g/mol |
IUPAC-Name |
methyl(diphenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C13H13S.ClHO4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PDJJPCPVJVLAQW-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


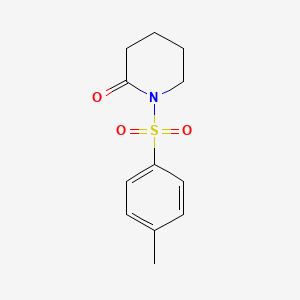
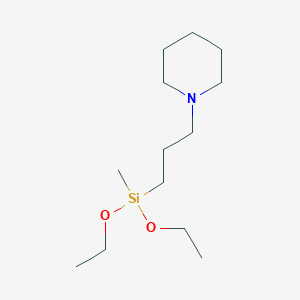
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
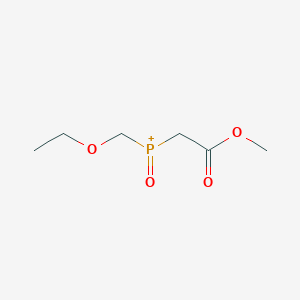
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
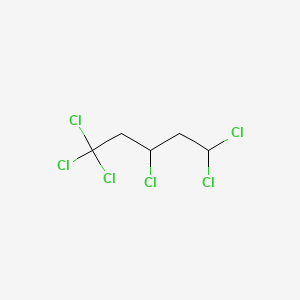

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

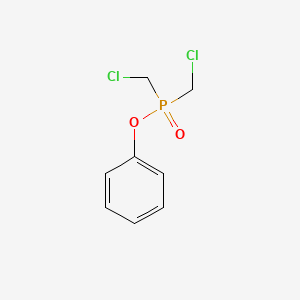
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
